![molecular formula C11H10BrNO3S B3087528 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one CAS No. 1174429-23-2](/img/structure/B3087528.png)

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one

Overview

Description

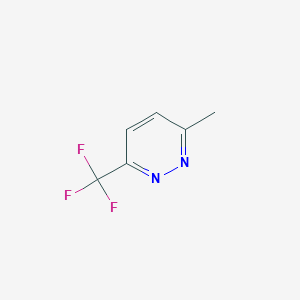

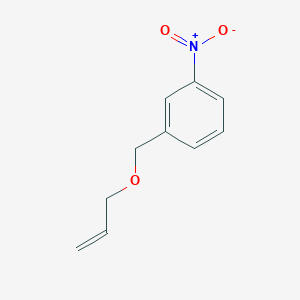

“3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a thieno[3,2-b]pyran ring system, which is a fused ring system containing a thiophene and a pyran ring. The bromine atom could potentially make this compound reactive and useful for further chemical transformations.

Scientific Research Applications

1. Potential PI3K Inhibitor in Cancer Treatment

3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one and its derivatives have been explored as potential phosphatidylinositol-3-kinase (PI3K) inhibitors. This pathway is critical in various tumors, making PI3K a target for cancer treatment. The compound's scaffold is seen as a foundation for new classes of PI3K inhibitors with improved potency (Morales et al., 2013).

2. Neurotropic Properties

Studies have shown that derivatives of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one exhibit neurotropic properties, including anticonvulsant activity and sedative effects. This makes them analogous to drugs like diazepam (Paronikyan et al., 2010).

3. Intermediate in Tumor Necrosis Factor Alpha Inhibition

This compound is a key intermediate in synthesizing derivatives that inhibit tumor necrosis factor alpha and nitric oxide, which are significant in inflammatory responses and immune regulation (Lei et al., 2017).

4. Synthesis of Novel Heterocycles

It has been used in the synthesis of diverse thieno-fused five- and six-membered nitrogen and oxygen heterocycles. These heterocycles are important in the development of new pharmaceuticals and materials (Acharya et al., 2017).

5. Antimicrobial Properties

Some derivatives of this compound have shown promising antimicrobial properties against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Makawana et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit both phosphoinositide 3-kinase/akt and ras/raf-1/extracellular signal-regulated kinase signaling .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to the inhibition of key signaling pathways .

Biochemical Pathways

The compound appears to affect the phosphoinositide 3-kinase/Akt and Ras/Raf-1/extracellular signal-regulated kinase signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation. Inhibition of these pathways can lead to suppression of cell growth and increased sensitivity to chemotherapy and radiotherapy .

Result of Action

It’s suggested that the compound may suppress cell growth and sensitize cells to chemotherapy and radiotherapy .

properties

IUPAC Name |

3-bromo-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c12-7-6-17-11-8(14)5-9(16-10(7)11)13-1-3-15-4-2-13/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXOPRNMGJWKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)

![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)

![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B3087536.png)